

Application Note: High-Resolution Purity Analysis of Isononyl Alcohol by Gas Chromatography

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Compound of Interest

Compound Name: *Isononyl alcohol*

CAS No.: 68526-84-1

Cat. No.: B7977009

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Introduction

Isononyl alcohol (INA) is a branched nine-carbon primary alcohol that is a key precursor in the chemical industry, particularly for the synthesis of high-molecular-weight plasticizers like diisononyl phthalate (DINP). The purity of **isononyl alcohol** is critical as impurities can affect the properties of the final products. Technical grade **isononyl alcohol**, typically produced through the hydroformylation of octenes followed by hydrogenation, may contain several process-related impurities.[1] Common impurities include unreacted octenes and intermediate isononyl aldehydes.[1]

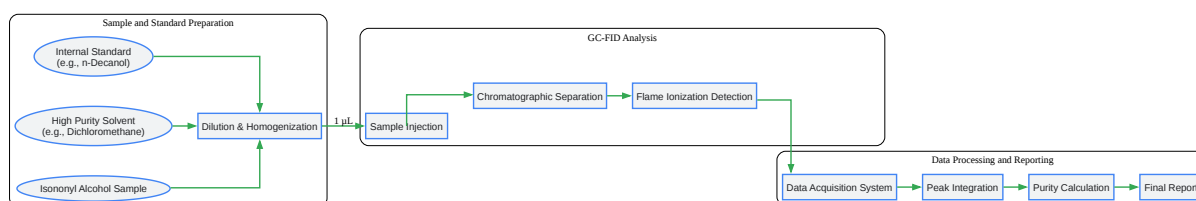
This application note details a robust gas chromatography (GC) method using a flame ionization detector (FID) for the quantitative analysis of **isononyl alcohol** purity. Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds such as long-chain alcohols.[1] This method provides high resolution and accurate quantification of **isononyl alcohol** and its key impurities.

Principle of Separation

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[2][3] In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation of **isononyl alcohol** from its common impurities, such as octenes and isononyl aldehydes, is primarily achieved based on differences in their boiling points and polarity.[3] Components with lower boiling points (e.g., unreacted octenes) will travel through the column faster and have shorter retention times, while components with higher boiling points (e.g., **isononyl alcohol** and isononyl aldehydes) will have longer retention times.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of **isononyl alcohol** using gas chromatography.



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Caption: Experimental workflow for **isononyl alcohol** purity analysis by GC-FID.

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for determining the purity of **isononyl alcohol**.

Materials and Reagents

- **Isononyl alcohol** sample
- Isononyl aldehyde (for impurity identification)
- Octene isomers (for impurity identification)
- n-Decanol (Internal Standard, >99% purity)
- Dichloromethane (GC grade, >99.9% purity)
- Helium (Carrier gas, >99.999% purity)
- Hydrogen (FID fuel gas, >99.999% purity)
- Compressed Air (FID oxidant)
- Volumetric flasks (Class A)
- Micropipettes
- GC vials with septa

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used for this analysis. The following table summarizes the instrumental parameters.

Parameter	Setting
Gas Chromatograph	Agilent 8860 GC or equivalent
Detector	Flame Ionization Detector (FID)
Column	DB-WAX (or equivalent polyethylene glycol stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector	Split/Splitless
Injector Temperature	250 °C
Split Ratio	50:1
Injection Volume	1.0 µL
Carrier Gas	Helium
Flow Rate	1.5 mL/min (Constant Flow)
Oven Program	- Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Temperature: 220 °C, hold for 5 minutes
Detector Temperature	280 °C
Detector Gas Flows	- Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (Helium): 25 mL/min
Data System	Chromatography data station for peak integration and analysis

Preparation of Solutions

Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of n-Decanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

Sample Preparation: Accurately weigh approximately 200 mg of the **isononyl alcohol** sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution and dilute to the mark with dichloromethane. Mix thoroughly.

Reference Standard Preparation (for peak identification): Prepare separate dilute solutions of isononyl aldehyde and an octene isomer mixture in dichloromethane to determine their respective retention times under the specified GC conditions.

Analytical Procedure

- System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
- Blank Injection: Inject 1.0 μL of dichloromethane to ensure no interfering peaks are present from the solvent.
- Reference Injections: Inject the prepared reference standards to identify the retention times of potential impurities.
- Sample Injection: Inject 1.0 μL of the prepared sample solution into the GC system.
- Data Acquisition: Record the chromatogram and integrate the peak areas for all components.

Data Presentation and Purity Calculation

The purity of **isononyl alcohol** is determined by calculating the area percentage of all integrated peaks. The use of an internal standard helps to correct for variations in injection volume.^[1] The following table presents typical data obtained from the analysis of a technical grade **isononyl alcohol** sample.

Peak No.	Compound Name	Retention Time (min)	Peak Area	Area %
1	Unreacted Octenes	~ 4.5 - 5.5	15,000	0.5
2	Internal Standard	~ 10.2	450,000	-
3	Isononyl Aldehydes	~ 12.8 - 13.5	45,000	1.5
4	Isononyl Alcohol	~ 14.0 - 15.0	2,940,000	98.0

Purity Calculation:

The purity of **isononyl alcohol** is calculated based on the area percent of the main peak relative to the total area of all component peaks (excluding the internal standard).

$$\text{Purity (\%)} = (\text{Area of Isononyl Alcohol Peak} / \text{Total Area of All Peaks}) \times 100$$

In the example above: Total Area = 15,000 + 45,000 + 2,940,000 = 3,000,000
Purity (%) = (2,940,000 / 3,000,000) x 100 = 98.0%

Conclusion

This application note provides a detailed and reliable gas chromatography method for the purity analysis of **isononyl alcohol**. The described protocol, utilizing a wax-type capillary column and flame ionization detection, allows for the effective separation and quantification of **isononyl alcohol** from its common process-related impurities. The method is suitable for routine quality control in industrial settings and for research purposes where high-purity **isononyl alcohol** is required.

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